3,4-O-Isopropyliden-Shikimisäure

Übersicht

Beschreibung

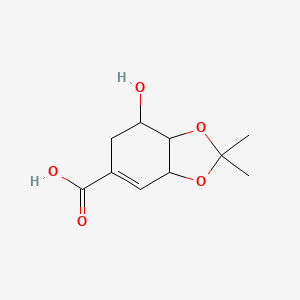

3,4-O-Isopropylidene-shikimic acid is a natural product that can be isolated from the whole plants of Hypericum wightianum . It has anti-inflammatory effects and antioxidant activities .

Synthesis Analysis

3,4-O-Isopropylidene-shikimic acid is a derivative of shikimic acid (SA). SA is extracted from Illicium verum Hook.fil., which has been used in traditional Chinese medicine .Chemical Reactions Analysis

3,4-Oxo-isopropylidene shikimic acid has been found to relieve brain edema in rats subjected to MCAT by improving energy metabolism and Na+, K±ATPase activity in rat brain tissue .Wissenschaftliche Forschungsanwendungen

Antikrebsanwendungen

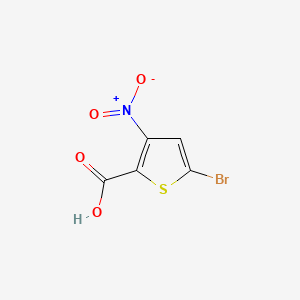

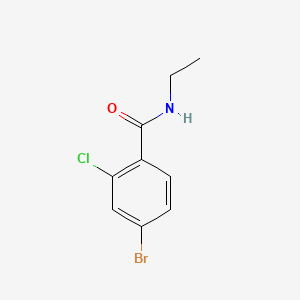

ISA hat nachweislich signifikante entzündungshemmende Eigenschaften. In Studien reduzierte es Entzündungen, die in Tiermodellen durch verschiedene Mittel wie Xylol und Carrageenan induziert wurden {svg_1}. Dies deutet auf seine potenzielle Verwendung bei der Entwicklung von Behandlungen für Erkrankungen hin, die durch Entzündungen gekennzeichnet sind, wie z. B. Arthritis oder Dermatitis.

Analgetische Wirkungen

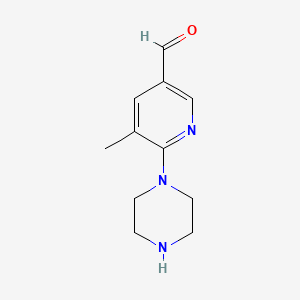

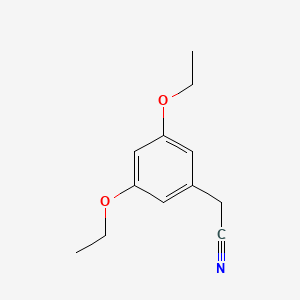

Die Verbindung zeigte auch analgetische Wirkungen und reduzierte Schmerzen in Tiermodellen, wenn diese durch Essigsäure und thermische Reize induziert wurden {svg_2}. Dies deutet auf ihre Anwendung im Schmerzmanagement hin und bietet möglicherweise eine Alternative zu traditionellen Schmerzmitteln mit weniger Nebenwirkungen.

Antioxidative Aktivität

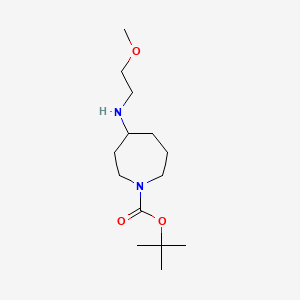

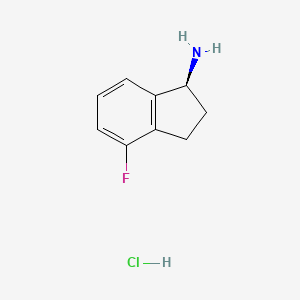

ISA zeigt eine moderate antioxidative Aktivität und fängt schädliche freie Radikale wie Superoxid- und Hydroxylradikale ab {svg_3}. Diese Eigenschaft ist entscheidend bei der Vorbeugung von oxidativen Stress-bedingten Krankheiten, darunter neurodegenerative Erkrankungen und einige Krebsarten.

Gastrointestinaler Schutz

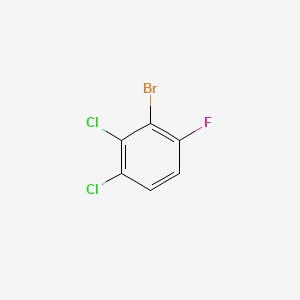

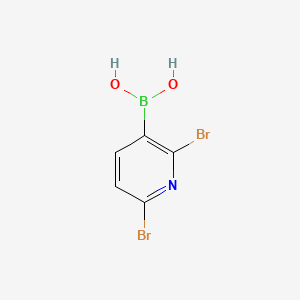

Untersuchungen haben die schützenden Wirkungen von ISA gegen experimentelle Kolitis bei Ratten hervorgehoben, was auf sein therapeutisches Potenzial bei entzündlichen Darmerkrankungen wie Colitis ulcerosa und Morbus Crohn hindeutet {svg_4}. Es könnte verwendet werden, um Symptome zu lindern und Schübe bei Patienten zu verhindern.

Neuroprotektives Potenzial

Es wurde festgestellt, dass ISA die Thrombozytenaggregation und Blutgerinnung hemmt, was kritische Faktoren bei der Entwicklung einer zerebralen Ischämie sind {svg_5}. Dies deutet auf seine mögliche Rolle bei der Vorbeugung von Schlaganfällen und der Behandlung anderer zerebrovaskulärer Erkrankungen hin.

Pharmazeutische Forschung und Arzneimittelsynthese

Aufgrund seiner Stabilität und Vielseitigkeit dient ISA als wertvoller Baustein in der pharmazeutischen Forschung zur Synthese neuer Arzneimittelkandidaten {svg_6}. Es ist besonders nützlich bei der Herstellung von Medikamenten mit entzündungshemmenden und analgetischen Eigenschaften.

Wirkmechanismus

Target of Action

3,4-O-Isopropylidene shikimic acid is a natural product that can be isolated from the whole plants of Hypericum wightianum . It has been found to have anti-inflammatory and antioxidant activities . The primary targets of this compound are the inflammatory mediators and reactive oxygen species (ROS) in the body .

Mode of Action

The compound interacts with its targets by reducing the production of pro-inflammatory mediators and ROS . This leads to a decrease in inflammation and oxidative stress in the body .

Biochemical Pathways

It is known that the compound plays a role in the inflammatory response and oxidative stress pathways . By reducing the production of pro-inflammatory mediators and ROS, the compound can help to alleviate inflammation and oxidative stress .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body

Result of Action

The anti-inflammatory and antioxidant activities of 3,4-O-Isopropylidene shikimic acid result in a reduction of inflammation and oxidative stress in the body . This can lead to a decrease in symptoms associated with conditions such as colitis .

Action Environment

The action of 3,4-O-Isopropylidene shikimic acid can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that its absorption and efficacy may be affected by the presence of this solvent . Additionally, the compound’s stability may be influenced by factors such as temperature and light .

Safety and Hazards

When handling 3,4-O-Isopropylidene shikimic acid, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Biochemische Analyse

Biochemical Properties

ISA interacts with various biomolecules in biochemical reactions. It has been found to have significant anti-inflammatory effects, which may be related to inhibiting the production of prostaglandin E2 and protecting against oxidation . Furthermore, ISA has been shown to reduce inflammation induced by various agents in a dose-dependent manner .

Cellular Effects

ISA has been shown to have various effects on cells and cellular processes. It significantly ameliorates macroscopic damage, reduces colon weight/length ratios, and decreases the activity of myeloperoxidase (MPO), a marker of inflammation . It also depresses malondialdehyde (MDA) and nitric oxide (NO) levels, which are markers of oxidative stress, and enhances glutathione (GSH) level, a key antioxidant in cells .

Molecular Mechanism

At the molecular level, ISA exerts its effects through various mechanisms. It has been found to decrease the production of prostaglandin E2 and malondialdehyde in the rat paw tissue . Furthermore, it reduces the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a reactive nitrogen species involved in inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ISA change over time. For example, ISA was administered for 12 days to experimental colitis rats, and its protective effects were observed over this period

Dosage Effects in Animal Models

The effects of ISA vary with different dosages in animal models. For example, ISA at dosages of 50, 100, and 200 mg/kg was found to ameliorate macroscopic damage in a dose-dependent manner in experimental colitis rats

Metabolic Pathways

ISA is involved in the shikimate pathway, a crucial metabolic route in plants, bacteria, fungi, and some parasites . This pathway consists of seven reaction steps, leading to the synthesis of chorismate, a precursor for the biosynthesis of aromatic amino acids

Transport and Distribution

It is known that ISA can be orally administered and has a good transmembrane capability

Subcellular Localization

It is known that ISA can exert its effects in various cellular compartments, as evidenced by its wide-ranging cellular effects

Eigenschaften

IUPAC Name |

7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILATNHSTHZMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=C(CC(C2O1)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920057 | |

| Record name | 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90927-40-5 | |

| Record name | 1-Cyclohexene-1-carboxylic acid-5-hydroxy-3,4-isopropylidine-dioxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090927405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical techniques are commonly used to study 3,4-O-Isopropylidene shikimic acid?

A: High-performance liquid chromatography (HPLC) is a key method for analyzing 3,4-O-Isopropylidene shikimic acid. [] Researchers have developed and validated RP-HPLC methods for determining its concentration in various matrices, including Kangshuansu tablets [] and biological samples. [] These methods offer sensitivity, accuracy, and reproducibility for studying this compound. []

A: Yes, a study using a mouse model investigated the tissue distribution of 3,4-O-Isopropylidene shikimic acid following intravenous administration. [] The results revealed rapid distribution throughout the body, with the highest concentrations observed in the blood. [] The compound also appeared to accumulate in tissues like the stomach, intestines, muscle, and potentially fat. [] These findings suggest a need to monitor its levels during clinical use. []

A: Yes, 3,4-O-Isopropylidene shikimic acid has been identified in the whole plant extract of Hypericum wightianum Wall ex Wight et Arn. [] This finding suggests a potential natural source for this compound, though its abundance and extraction methods require further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)